

# Bicyclohexyl CAS number and registry information

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## Compound of Interest

Compound Name: *Bicyclohexyl*

Cat. No.: *B1666981*

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## Bicyclohexyl: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of **bicyclohexyl** (CAS No. 92-51-3), a saturated alicyclic hydrocarbon. This document details its registry information, physicochemical properties, and key experimental protocols for its synthesis, purification, and analysis, making it an essential resource for professionals in research, chemical synthesis, and drug development.

## Core Registry Information

**Bicyclohexyl**, also known as dicyclohexyl or cyclohexylcyclohexane, is a key intermediate and solvent in various chemical processes. Its unambiguous identification is crucial for regulatory compliance, safety, and scientific accuracy.

Identifier	Value
CAS Number	92-51-3[1][2]
IUPAC Name	1,1'-Bicyclohexane
Molecular Formula	C <sub>12</sub> H <sub>22</sub> [1][2]
Molecular Weight	166.30 g/mol [2]
Synonyms	Dicyclohexyl, Cyclohexylcyclohexane, Bicyclohexane, 1,1'-Bicyclohexyl[1]
EC Number	202-161-4[1]
PubChem CID	7094

## Physicochemical Properties

A thorough understanding of the physicochemical properties of **bicyclohexyl** is fundamental for its application in experimental and industrial settings.

Property	Value
Appearance	Colorless liquid
Melting Point	3-4 °C
Boiling Point	227 °C
Density	0.864 g/mL at 25 °C
Refractive Index (n <sup>20</sup> /D)	1.478
Flash Point	92 °C (closed cup)
Autoignition Temperature	245 °C
Solubility	Insoluble in water; soluble in alcohol and oils.

## Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of **bicyclohexyl** are presented below. These protocols are compiled from established literature and are intended to serve as a practical guide for laboratory work.

## Synthesis of Bicyclohexyl via Catalytic Hydrogenation of Biphenyl

This protocol describes the synthesis of **bicyclohexyl** through the catalytic hydrogenation of biphenyl, a common and efficient method for its preparation.

### Materials:

- Biphenyl
- Catalyst: 5% Palladium on Carbon (Pd/C) or Nickel-based catalyst (e.g., Raney Nickel)
- Solvent (optional): Cyclohexane or other inert organic solvent
- High-pressure autoclave
- Hydrogen gas source

### Procedure:

- **Catalyst Preparation (if necessary):** If using a Raney Nickel catalyst, it may require activation according to standard procedures. For commercially available Pd/C, pre-reduction may be beneficial. This typically involves exposing the catalyst to a nitrogen/hydrogen atmosphere at 150-200°C for 12-20 hours, followed by treatment with hydrogen at 200-300°C for up to 24 hours.
- **Reaction Setup:** In a high-pressure autoclave, charge the biphenyl and the catalyst. If a solvent is used, add it to the autoclave. A typical catalyst loading is 5% by weight relative to the biphenyl.
- **Hydrogenation:** Seal the autoclave and purge it with hydrogen gas to remove air. Pressurize the autoclave with hydrogen to the desired pressure (e.g., 40 bar).

- **Reaction Conditions:** Heat the mixture to the target temperature (e.g., 130°C) while stirring. The reaction progress can be monitored by taking samples at regular intervals and analyzing them by gas chromatography (GC).
- **Work-up:** After the reaction is complete (typically after several hours, as indicated by GC analysis showing the disappearance of biphenyl), cool the autoclave to room temperature and carefully vent the hydrogen gas.
- **Isolation:** Filter the reaction mixture to remove the catalyst. If a solvent was used, it can be removed by distillation. The resulting crude **bicyclohexyl** can then be purified by fractional distillation.

## Purification of Bicyclohexyl

This protocol outlines a method for the purification of **bicyclohexyl** to remove impurities.

Materials:

- Crude **bicyclohexyl**
- Aqueous potassium permanganate (KMnO<sub>4</sub>) solution
- Concentrated sulfuric acid (H<sub>2</sub>SO<sub>4</sub>)
- Calcium chloride (CaCl<sub>2</sub>)
- Sodium metal
- Distillation apparatus

Procedure:

- **Oxidative Wash:** In a separatory funnel, shake the crude **bicyclohexyl** repeatedly with an aqueous solution of potassium permanganate. This step helps to oxidize and remove unsaturated impurities.
- **Acid Wash:** Following the permanganate wash, shake the **bicyclohexyl** with concentrated sulfuric acid to remove any remaining oxidizable and basic impurities.

- Neutralization and Drying: Wash the organic layer with water until the washings are neutral. Dry the **bicyclohexyl** first with anhydrous calcium chloride.
- Final Drying and Distillation: For rigorous drying, add small pieces of sodium metal to the **bicyclohexyl** until the sodium no longer reacts. Decant the dried liquid and purify it by fractional distillation.

## Analytical Methods

Accurate and reliable analytical methods are essential for confirming the identity and purity of **bicyclohexyl**.

GC-MS is a powerful technique for separating and identifying the components of a mixture.

Instrumentation:

- Gas chromatograph coupled with a mass spectrometer.
- Capillary column suitable for hydrocarbon analysis (e.g., DB-5ms).

Sample Preparation:

- Dissolve a small amount of the **bicyclohexyl** sample in a volatile organic solvent such as hexane or dichloromethane.

GC-MS Parameters (Typical):

- Injector Temperature: 250 °C
- Oven Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10 °C/min, and hold for 5 minutes.
- Carrier Gas: Helium
- MS Ionization Mode: Electron Ionization (EI) at 70 eV
- Mass Range: m/z 40-450

Data Analysis:

- The retention time of the **bicyclohexyl** peak is used for its identification by comparison with a standard.
- The mass spectrum of the peak is compared with a reference library (e.g., NIST) to confirm the identity of **bicyclohexyl** and to identify any impurities.

NMR spectroscopy provides detailed information about the molecular structure of **bicyclohexyl**.

Instrumentation:

- NMR spectrometer (e.g., 400 MHz).

Sample Preparation:

- Dissolve approximately 10-20 mg of the **bicyclohexyl** sample in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d,  $\text{CDCl}_3$ ) in an NMR tube.

$^1\text{H}$  NMR Acquisition Parameters (Typical):

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: ~12 ppm.
- Number of Scans: 8-16.

$^{13}\text{C}$  NMR Acquisition Parameters (Typical):

- Pulse Program: Proton-decoupled pulse sequence.
- Spectral Width: ~220 ppm.
- Number of Scans: 1024 or more.

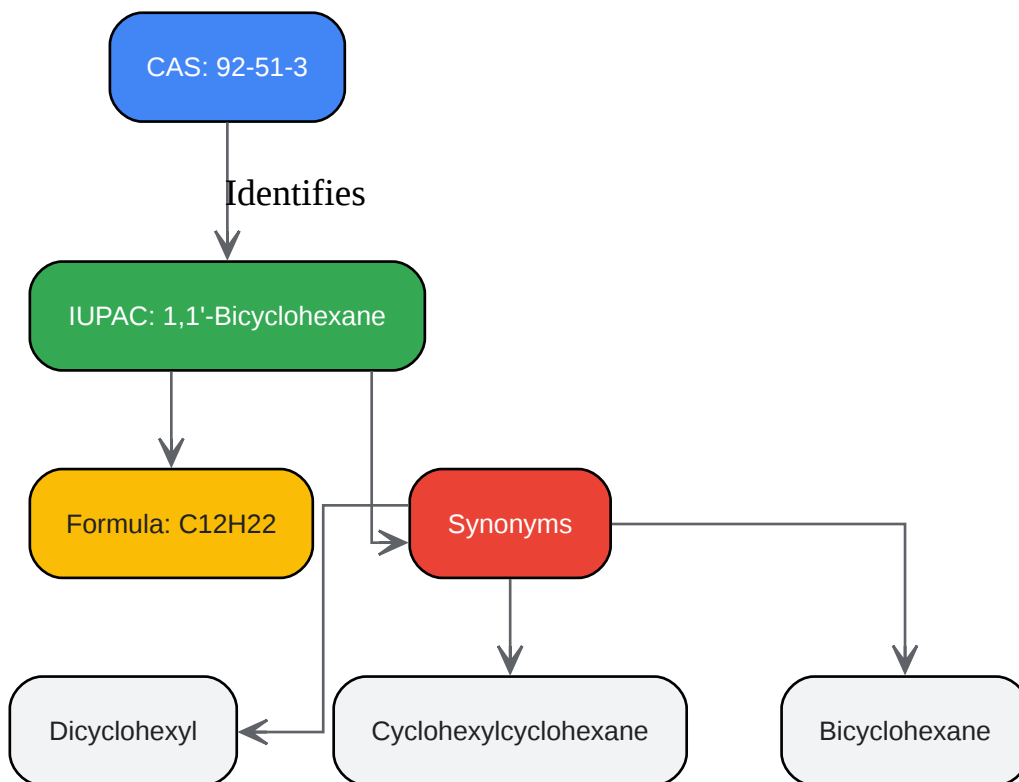
Data Analysis:

- The chemical shifts, multiplicities, and integration of the peaks in the  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra are analyzed to confirm the structure of **bicyclohexyl**. Due to the symmetry of the

molecule, the spectra are relatively simple.

## Visualization of Registry Information

The following diagram illustrates the hierarchical relationship of the key identifiers for **bicyclohexyl**.



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Caption: Hierarchical relationship of **bicyclohexyl** identifiers.

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## References

- 1. US20120108874A1 - Process for preparing a phenylcyclohexane - Google Patents [patents.google.com]
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